(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Description

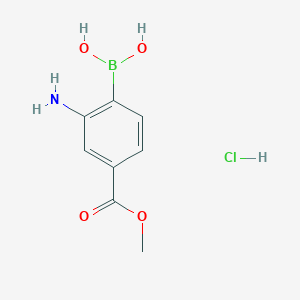

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (CAS: 380430-55-7) is a boronic acid derivative with the molecular formula C₈H₁₁BClNO₄ and a molecular weight of 231.44 g/mol . Structurally, it features a boronic acid group (-B(OH)₂) at the 1-position, an amino group (-NH₂) at the 2-position, and a methoxycarbonyl (-COOCH₃) substituent at the 4-position of the benzene ring (Figure 1). The hydrochloride salt enhances its stability and solubility in polar solvents like methanol .

Properties

IUPAC Name |

(2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,12-13H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUSDMZTKZZVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586007 | |

| Record name | [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-55-7 | |

| Record name | Benzoic acid, 3-amino-4-borono-, 1-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Borylation of p-Bromotoluene

The synthesis begins with the conversion of p-bromotoluene (13 ) to p-tolylboronic acid (14 ) via a Grignard reaction. Magnesium turnings react with p-bromotoluene in tetrahydrofuran (THF) to generate p-tolylmagnesium bromide, which is subsequently treated with trimethyl borate at −12°C. Key optimizations include:

-

Avoiding cryogenic conditions : Unlike traditional methods requiring −78°C, this step proceeds at −12°C, simplifying equipment requirements.

-

Purification : Washing methyl borate with cold concentrated sulfuric acid removes residual methanol, improving yield.

The reaction achieves a 76% yield of p-tolylboronic acid, characterized by a melting point of 244–245°C.

Oxidation to p-Carboxyphenylboronic Acid

P-Tolylboronic acid undergoes oxidation using potassium permanganate (KMnO₄) in an alkaline aqueous medium. The permanganate solution is added incrementally to prevent over-oxidation, followed by neutralization with hydrochloric acid to precipitate p-carboxyphenylboronic acid (15 ) in 70% yield .

Nitration for Introducing Nitro Functionality

Nitration of 15 employs a mixture of fuming nitric acid and concentrated sulfuric acid at room temperature. This regioselective reaction targets the ortho position relative to the boronic acid group, yielding 2-nitro-4-carboxyphenylboronic acid (16 ) in 75% yield . The authors note that prior esterification before nitration leads to byproducts, necessitating this sequence.

Esterification with Thionyl Chloride

Esterification of the carboxylic acid group in 16 is achieved using thionyl chloride (SOCl₂) in methanol. This step avoids traditional harsh acid catalysts, instead leveraging SOCl₂’s dual role as a chlorinating agent and catalyst.

Table 1: Optimization of Esterification Conditions

| Entry | SOCl₂ Equiv. | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | MeOH | Reflux | 65 |

| 2 | 1.1 | MeOH | Reflux | 72 |

| 3 | 1.2 | MeOH | Reflux | 80 |

Optimal conditions (1.2 equiv. SOCl₂, refluxing methanol) afford 4-(methoxycarbonyl)-2-nitrophenylboronic acid (17 ) in 80% yield .

Hydrogenation to the Final Amine

The nitro group in 17 is reduced to an amine via catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 1 atm H₂. Comparative studies with alternative reductants revealed inferior performance:

Table 2: Hydrogenation Methods for Nitro Reduction

| Entry | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol, 80°C | 42 |

| 2 | Fe/HOAc | Reflux, 4 h | 55 |

| 3 | Zn/HOAc | Reflux, 6 h | 60 |

| 4 | Pd/C, H₂ | MeOH, 40°C, 8 h | 68 |

The Pd/C-mediated reduction achieves 68% yield of the target hydrochloride salt after treatment with concentrated HCl.

Analytical Characterization

The final product exhibits the following properties:

-

Spectroscopic data :

Discrepancies in melting points between sources (e.g., 200–204°C reported elsewhere ) likely arise from differences in salt forms or purification methods.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Protein Kinase Inhibition

One of the notable applications of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is in the development of inhibitors for protein kinase CK2, which is implicated in various cancers. The compound serves as an intermediate in synthesizing potent CK2 inhibitors like CX-4945, which has reached clinical trials for cancer treatment . Its boronic acid moiety enhances binding to the active site of kinases, facilitating effective inhibition.

Antimicrobial Activity

Research indicates that boronic acids exhibit antimicrobial properties. The compound has been investigated for its potential to inhibit bacterial growth and biofilm formation, particularly against resistant strains like Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies suggest that the presence of the boronic acid group is crucial for its antibacterial activity .

Anticancer Properties

In addition to CK2 inhibition, this compound has shown promise in targeting other cancer-related pathways. Studies have highlighted its role as an effective inhibitor against various cancer cell lines, demonstrating its potential as a therapeutic agent .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its ability to participate in such reactions allows for the synthesis of complex organic molecules with high efficiency and selectivity .

Synthesis of Bioactive Compounds

this compound is employed in synthesizing various bioactive compounds. For instance, it can be used as a building block in the preparation of peptide boronic acids, which are valuable in drug discovery due to their ability to mimic natural substrates and inhibit proteases effectively .

Biochemical Tools

Sensor Development

The unique properties of boronic acids make them suitable for developing chemical sensors. The compound can be used to create sensors that detect specific biomolecules through reversible covalent bonding with diols, enabling real-time monitoring of biological processes .

Drug Delivery Systems

Research into drug delivery systems has also incorporated this compound due to its ability to form stable complexes with drugs. This property can enhance the solubility and bioavailability of therapeutic agents, making it a valuable component in pharmaceutical formulations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride involves its boronic acid group, which can form reversible covalent bonds with nucleophiles such as hydroxyl and amino groups. This property makes it useful in enzyme inhibition, where it can interact with active site residues and inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Variations and Electronic Effects

The compound’s methoxycarbonyl group distinguishes it from analogs with alternative substituents. Key comparisons include:

a) (2-Amino-4-cyanophenyl)boronic Acid Hydrochloride (CAS: 850568-47-7; Similarity: 0.68 )

- Substituent: Cyano (-CN) at the 4-position.

- Impact : The electron-withdrawing -CN group increases electrophilicity, enhancing reactivity in cross-couplings but reducing stability under basic conditions compared to the methoxycarbonyl analog .

b) 2-Aminophenylboronic Acid Hydrochloride (CAS: 863753-30-4; Similarity: 0.68 )

- Substituent: No 4-position substituent.

- Impact : Simpler structure but lacks the steric and electronic modulation provided by the methoxycarbonyl group, limiting its utility in regioselective reactions .

c) (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic Acid Hydrochloride (CAS: 1217501-29-5 )

- Substituent: Iminomethoxy (-NH-C(OCH₃)) at the 4-position.

Functional Group Modifications in Ester Derivatives

a) (2-Amino-4-(isopropoxycarbonyl)phenyl)boronic Acid Hydrochloride (CAS: 1150114-64-9 )

- Substituent : Isopropoxycarbonyl (-COOCH(CH₃)₂) at the 4-position.

- Impact : Bulkier ester group reduces solubility in polar solvents but may enhance lipid membrane permeability in biological applications .

b) Methyl 3-Amino-4-boronobenzoate Hydrochloride (CAS: 774530-27-7 )

- Substituent : Methyl ester (-COOCH₃) at the 3-position.

- Impact : Altered regiochemistry affects electronic distribution, making it less reactive in ortho-directed coupling reactions compared to the 4-substituted target compound .

a) HDAC Inhibition Potential

- Target Compound: No direct data, but structural analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM) .

- Comparison: The methoxycarbonyl group’s electron-withdrawing nature may reduce binding affinity compared to methoxyethyl-phenoxy derivatives, which have flexible side chains for enzyme interactions .

b) Anticancer Activity

- (3-Amino-4-methylphenyl)boronic Acid Hydrochloride (CAS: 2230901-24-1 ): Exhibits cytotoxicity via proteasome inhibition, a mechanism less explored in the target compound .

Biological Activity

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₁₀BNO₄

- Molecular Weight : 195.98 g/mol

- CAS Number : 774530-27-7

The presence of the boronic acid group contributes to its reactivity and potential interactions with biological macromolecules.

Boronic acids, including this compound, are known to interact with various biological targets, primarily through the reversible covalent binding to diols in biomolecules. This property makes them valuable in the design of enzyme inhibitors and therapeutic agents.

- Enzyme Inhibition : Boronic acids can act as inhibitors for proteasomes and other enzymes by mimicking the natural substrates. They can interrupt critical pathways involved in cell cycle regulation and apoptosis.

- Anticancer Activity : Studies have shown that certain boronic acids exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. The specific mechanism often involves inhibition of proteasome activity, leading to accumulation of pro-apoptotic factors .

Anticancer Activity

Research indicates that this compound may have significant anticancer effects. For instance, it has been evaluated in various cancer cell lines, demonstrating IC₅₀ values in the nanomolar range, indicating potent inhibitory effects on cell proliferation. The compound's ability to induce apoptosis through proteasome inhibition has been highlighted in several studies .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial properties. The compound exhibits activity against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Study 1: Anticancer Efficacy

A study conducted on multiple myeloma cells demonstrated that this compound effectively inhibited cell growth by inducing G2/M phase arrest. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates .

| Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| U266 | 50 | Proteasome inhibition |

| HeLa | 75 | Induction of apoptosis |

| MCF-7 | 100 | Cell cycle arrest |

Study 2: Antimicrobial Activity

In a separate investigation, this compound was tested against multi-drug resistant strains of Escherichia coli. The results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Safety and Toxicity

While the compound shows promising biological activities, it is essential to consider its safety profile. Preliminary toxicity studies indicate that it may cause skin irritation and is harmful if ingested . Ongoing research aims to optimize its therapeutic index while minimizing adverse effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride?

- Methodology : The compound is synthesized via sequential functionalization of a phenylboronic acid scaffold. Key steps include:

- Methoxycarbonyl introduction via esterification of 4-hydroxybenzoic acid derivatives under Mitsunobu conditions (e.g., using DIAD/Ph3P) .

- Amination at the 2-position using protected amine intermediates (e.g., Boc- or Fmoc-amino groups) followed by HCl-mediated deprotection .

- Boronic acid stabilization via pinacol ester formation to prevent boroxine formation during purification .

Q. How can researchers address purification challenges specific to this boronic acid derivative?

- Challenge : Boronic acids often bind irreversibly to silica gel or form boroxins (cyclic anhydrides) during chromatography .

- Solution :

- Use reverse-phase HPLC with acidic mobile phases (0.1% TFA in H2O/MeCN) to minimize decomposition.

- Recrystallize from ethanol/water mixtures (1:3 v/v) to isolate hydrochloride salts without silica contact .

Q. What analytical techniques are critical for characterizing this compound?

- Primary methods :

- FT-IR : Confirm boronic acid (B-O stretch: 1320–1280 cm<sup>−1</sup>) and hydrochloride (N-H stretch: 2500–3000 cm<sup>−1</sup>) .

- X-ray crystallography : Resolve structural ambiguities (e.g., boronic acid dimerization) .

- Elemental analysis : Verify C/H/N/B/Cl ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the methoxycarbonyl group influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insight : The electron-withdrawing methoxycarbonyl group enhances electrophilicity of the boronic acid, improving transmetalation rates with Pd catalysts. However, steric hindrance at the 4-position may reduce coupling yields with bulky substrates .

- Optimization :

- Use Pd(OAc)2/SPhos (2 mol%) in THF/H2O (3:1) at 60°C for aryl chlorides.

- Add Cs2CO3 (2 equiv) to stabilize the boronate intermediate .

Q. Can this compound serve as a nucleus-targeting probe for drug delivery?

- Application : The boronic acid moiety binds cis-diols (e.g., sialic acid on cell surfaces), while the amino group enables conjugation to therapeutic cargo (e.g., siRNA or chemotherapeutics) .

- Validation :

- Fluorescent tagging (e.g., FITC) confirms nuclear localization in HeLa cells via confocal microscopy .

- In vitro assays show pH-dependent release of cargo in lysosomal conditions (pH 4.5–5.5) .

Q. What are the stability limitations under physiological conditions?

- Findings :

- The boronic acid hydrolyzes slowly in PBS (pH 7.4, t1/2 = 48 h at 37°C) but degrades rapidly in FBS-containing media (t1/2 < 6 h) due to serum protein binding .

- Mitigation :

- Formulate as a pinacol ester prodrug to enhance serum stability .

- Store lyophilized at –20°C under argon; avoid aqueous solutions >24 h .

Data Contradictions and Resolutions

-

Synthetic Yield Variability : Literature reports 62% yield for Rh-catalyzed carboxylation vs. 45–50% in manual protocols .

- Resolution : Rhodium catalysts (e.g., [RhCl(COD)]2) improve regioselectivity but require anhydrous conditions.

-

Biological Localization : Conflicting reports on nuclear vs. cytoplasmic targeting .

- Resolution : Tagging efficiency depends on the linker (e.g., PEG4 vs. alkyl chains); optimize via structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.